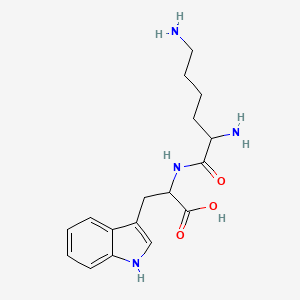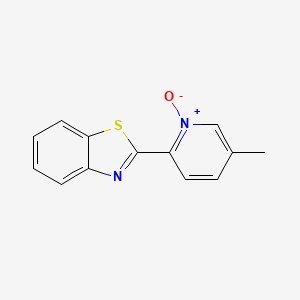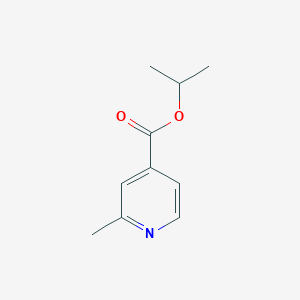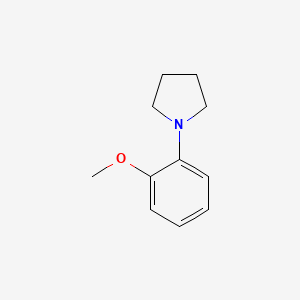
1-(2-methoxyphenyl)Pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxyphenyl)Pyrrolidine is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a methoxy group attached to the phenyl ring, which is further connected to the pyrrolidine ring. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new drugs.
Méthodes De Préparation
The synthesis of 1-(2-methoxyphenyl)pyrrolidine can be achieved through various synthetic routes. One common method involves the reaction of 2-methoxyphenylacetonitrile with pyrrolidine in the presence of a base such as sodium hydride. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. Another method involves the reductive amination of 2-methoxybenzaldehyde with pyrrolidine using a reducing agent such as sodium borohydride.
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
1-(2-Methoxyphenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the pyrrolidine ring, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(2-Methoxyphenyl)pyrrolidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 1-(2-methoxyphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(2-Methoxyphenyl)pyrrolidine can be compared with other similar compounds such as:
Pyrrolidine: The parent compound without the methoxyphenyl group, which has different biological activities and chemical properties.
2-Methoxyphenylpiperidine: A similar compound with a piperidine ring instead of a pyrrolidine ring, which may exhibit different pharmacological profiles.
1-(2-Methoxyphenyl)pyrrolidin-2-one: A derivative with a carbonyl group, which can have distinct chemical reactivity and biological effects.
The uniqueness of this compound lies in its specific structural features, which confer unique chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C11H15NO |
|---|---|
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
1-(2-methoxyphenyl)pyrrolidine |
InChI |
InChI=1S/C11H15NO/c1-13-11-7-3-2-6-10(11)12-8-4-5-9-12/h2-3,6-7H,4-5,8-9H2,1H3 |
Clé InChI |
CXJDHKPUONWJBP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1N2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)ethane-1,2-diamine](/img/structure/B13871041.png)
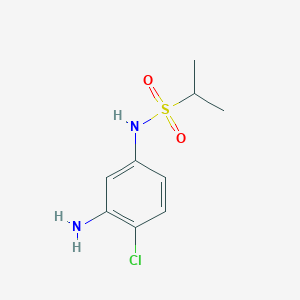


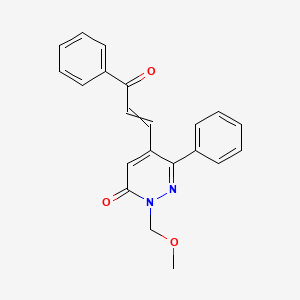

![[4-(4-Amino-3-methyl-phenoxy)-pyrimidin-2-yl]-[4-(4-methyl-piperazin-1-yl)-phenyl]-amine](/img/structure/B13871067.png)

